Chrysosplenol G
Overview
Description
Chrysosplenol G is a naturally occurring flavonoid compound found in various medicinal plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The chemical structure of this compound includes multiple hydroxyl and methoxy groups, which contribute to its reactivity and biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysosplenol G can be synthesized through several synthetic routes. One common method involves the methylation of quercetin, a naturally occurring flavonoid, using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources such as Artemisia annua. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC). The purified compound is then crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Chrysosplenol G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chrysosplenol G has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its role in modulating cellular signaling pathways and gene expression.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various in vitro and in vivo studies.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.
Mechanism of Action
Chrysosplenol G exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating the mitogen-activated protein kinase (MAPK) pathway and increasing the production of reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Chrysosplenol G is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities. Similar compounds include:
Quercetin: Known for its antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Myricetin: Possesses strong antioxidant and anti-inflammatory activities.
This compound stands out due to its potent anticancer activity and ability to modulate multiple cellular pathways, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-hydroxy-2-(5-hydroxy-2,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-9-5-12(21)16-15(6-9)27-18(19(26-4)17(16)22)10-7-11(20)14(25-3)8-13(10)24-2/h5-8,20-21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXANRVINYQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3OC)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156423 | |
Record name | Chrysosplenol G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130252-52-7 | |
Record name | Chrysosplenol G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130252527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysosplenol G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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